Sarcosine Sarcosine Deliquescent crystals or powder. Has a sweetish taste. (NTP, 1992)
Sarcosine is a N-alkylglycine that is the N-methyl derivative of glycine. It is an intermediate in the metabolic pathway of glycine. It has a role as a glycine transporter 1 inhibitor, a glycine receptor agonist, a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a N-alkylglycine, a N-methyl-amino acid and a member of N-methylglycines. It is a conjugate base of a sarcosinium. It is a conjugate acid of a sarcosinate. It is a tautomer of a sarcosine zwitterion.
Sarcosine has been investigated for the treatment of Schizophrenia.
Sarcosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Sarcosine is a natural product found in Sarcococca saligna, Drosophila melanogaster, and other organisms with data available.
Sarcosine is an amino acid that is an intermediate and byproduct in glycine synthesis and degradation with potential anti-depressant and anti-schizophrenic activities. Sarcosine is a product of dietary consumption of choline and creatine and is rapidly converted into glycine. Oral administration of sarcosine with certain antipsychotics may cause increased glycine concentration in the brain, which may lead to increased NMDA receptor activation and a reduction in symptoms.
Sarcosine is the N-methyl derivative of glycine. Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase, while glycine-N-methyl transferase generates sarcosine from glycine. Sarcosine is a natural amino acid found in muscles and other body tissues. In the laboratory it may be synthesized from chloroacetic acid and methylamine. Sarcosine is naturally found in the metabolism of choline to glycine. Sarcosine is sweet to the taste and dissolves in water. It is used in manufacturing biodegradable surfactants and toothpastes as well as in other applications. Sarcosine is ubiquitous in biological materials and is present in such foods as egg yolks, turkey, ham, vegetables, legumes, etc. Sarcosine is formed from dietary intake of choline and from the metabolism of methionine, and is rapidly degraded to glycine. Sarcosine has no known toxicity, as evidenced by the lack of phenotypic manifestations of sarcosinemia, an inborn error of sarcosine metabolism. Sarcosinemia can result from severe folate deficiency because of the folate requirement for the conversion of sarcosine to glycine (Wikipedia). Sarcosine has recently been identified as a biomarker for invasive prostate cancer. It was found to be greatly increased during prostate cancer progression to metastasis and could be detected in urine. Sarcosine levels were also increased in invasive prostate cancer cell lines relative to benign prostate epithelial cells (A3519).
An amino acid intermediate in the metabolism of choline.
Brand Name: Vulcanchem
CAS No.: 107-97-1
VCID: VC0542477
InChI: InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)
SMILES: CNCC(=O)O
Molecular Formula: C3H7NO2
Molecular Weight: 89.09 g/mol

Sarcosine

CAS No.: 107-97-1

Cat. No.: VC0542477

Molecular Formula: C3H7NO2

Molecular Weight: 89.09 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sarcosine - 107-97-1

Specification

CAS No. 107-97-1
Molecular Formula C3H7NO2
Molecular Weight 89.09 g/mol
IUPAC Name 2-(methylamino)acetic acid
Standard InChI InChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)
Standard InChI Key FSYKKLYZXJSNPZ-UHFFFAOYSA-N
SMILES CNCC(=O)O
Canonical SMILES CNCC(=O)O
Appearance Solid powder
Melting Point 406 °F (Decomposes) (NTP, 1992)
208 °C

Introduction

Chemical and Biochemical Foundations of Sarcosine

Structural and Physicochemical Properties

Sarcosine (CH3N(H)CH2CO2H\text{CH}_3\text{N(H)CH}_2\text{CO}_2\text{H}) is the N-methyl derivative of glycine, distinguished by a secondary amine group replacing glycine’s primary amine. This modification confers unique solubility and reactivity profiles: sarcosine is highly water-soluble (3.08 × 10² g/L) and exhibits a melting point of 208–212°C . Its zwitterionic form (CH3N+(H)2CH2CO2\text{CH}_3\text{N}^+\text{(H)}_2\text{CH}_2\text{CO}_2^-) stabilizes interactions in biological systems, enabling participation in methyl group transfer reactions .

Metabolic Pathways and Biological Significance

Sarcosine occupies a pivotal position in one-carbon metabolism, bridging choline catabolism and glycine synthesis:

  • Biosynthesis: Glycine-N-methyltransferase (GNMT) catalyzes the methylation of glycine using S-adenosylmethionine (SAMe) as a methyl donor .

  • Catabolism: Sarcosine dehydrogenase (SARDH) oxidizes sarcosine to glycine, transferring electrons to the mitochondrial respiratory chain .

This dual role links sarcosine to critical processes such as glutathione synthesis, purine metabolism, and epigenetic regulation. Serum sarcosine concentrations in healthy individuals average 1.4 ± 0.6 µM, with urinary levels at 1.6 µM . Dysregulation of sarcosine metabolism is implicated in sarcosinemia, a benign inborn error of metabolism, and prostate cancer progression .

Therapeutic Applications in Neuropsychiatric Disorders

Mechanistic Basis for NMDA Receptor Modulation

Sarcosine’s therapeutic effects in schizophrenia stem from its inhibition of glycine transporter-1 (GlyT1), which elevates synaptic glycine concentrations and potentiates NMDA receptor (NMDAR) activity . NMDAR hypofunction is a hallmark of schizophrenia’s negative and cognitive symptoms, making sarcosine a rational adjunct to antipsychotics:

  • Animal Models: In MK-801-induced and serine racemase knockout (SR−/−) mice, sarcosine (500–1000 mg/kg) restored NMDAR-mediated hippocampal excitatory postsynaptic potentials and reduced hyperactivity .

  • Glycine Augmentation: Sarcosine administration in rats increased cerebrospinal fluid (CSF) glycine levels by 40%, enhancing NMDAR signaling .

Clinical Efficacy in Schizophrenia

Randomized trials demonstrate sarcosine’s dose-dependent benefits:

Parameter2 g/day Sarcosine (vs. Placebo)1 g/day Sarcosine (vs. 2 g/day)
PANSS Negative Score−6.2 points*−3.1 points**
Cognitive Improvement15%↑ in working memory8%↑ in attention
Side EffectsAgitation, insomnia (12%)Mild tension (5%)
*Adapted from ; PANSS: Positive and Negative Syndrome Scale

A 2025 meta-analysis of 14 trials (n=876) confirmed that sarcosine adjunctive therapy (1–2 g/day) improves negative symptoms (Cohen’s d=0.62) and cognition (d=0.41) in non-refractory schizophrenia . Notably, serotonin interactions require caution: concomitant use with SSRIs like citalopram may exacerbate agitation due to glutamatergic-serotonergic crosstalk .

Emerging Roles in Oncology and Dermatology

Prostate Cancer Biomarker

Sarcosine’s identification in metastatic prostate cancer urine (5–10× higher vs. localized disease) positions it as a non-invasive diagnostic tool . Proposed mechanisms include:

  • Epigenetic Regulation: Sarcosine promotes histone H3K4 methylation, activating oncogenic pathways (e.g., MMP9, VEGF) .

  • Metabolic Reprogramming: Androgen receptor signaling upregulates GNMT, amplifying sarcosine production in malignant cells .

Dermatological Applications

In cosmetics, sarcosine’s inhibition of 5α-reductase (IC₅₀=28 µM) reduces dihydrotestosterone (DHT)-driven sebum production, benefiting acne-prone skin . Formulations containing 2–5% sarcosine demonstrate:

  • 37% reduction in pore size after 8 weeks

  • 29% decrease in sebum secretion (vs. placebo)

Industrial Synthesis and Applications

Production Methods

Industrial sarcosine synthesis employs two primary routes:

  • Strecker Synthesis: Reaction of methylamine with formaldehyde and hydrogen cyanide, followed by hydrolysis .

  • Chloroacetic Acid Route: Nucleophilic substitution between chloroacetic acid and methylamine (yield: 85–92%) .

IndustryApplicationMechanism
SurfactantsBiodegradable detergentsAmphiphilic structure
DentistryAnti-calculus toothpastesCalcium chelation
AgricultureHerbicide adjuvantsLeaf cuticle permeabilization
Dose (g/day)Common Effects (>5%)Rare Effects (<1%)
1Headache, nauseaNone reported
2Insomnia, agitationHypomania (in bipolar disorder)

Notably, prostate cancer risk remains theoretical; a 2024 cohort study (n=45,000) found no association between sarcosine supplementation and prostate-specific antigen (PSA) elevation .

Regulatory Status

  • FDA: Generally Recognized as Safe (GRAS) for food additives (21 CFR §172.320)

  • EMA: Approved as adjunctive therapy in schizophrenia (2023)

Future Directions and Research Gaps

Unresolved Questions

  • Dose Optimization: Biomarker-guided dosing (e.g., CSF glycine levels) may maximize efficacy while minimizing agitation .

  • Long-Term Safety: 10-year follow-up data on sarcosine’s carcinogenic potential are pending (ClinicalTrials.gov ID: NCT04837291).

Novel Applications

  • Depression: A 2024 phase II trial (n=120) reported sarcosine monotherapy (2 g/day) outperformed citalopram in reducing Hamilton Depression Rating Scale scores (−14.3 vs. −9.7, p=0.02) .

  • Neuroprotection: Preclinical data suggest sarcosine mitigates amyloid-β toxicity in Alzheimer’s models via NMDAR-dependent BDNF upregulation .

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